Melting‑Point Depression: Ethyl‑ vs. Methyl‑Substituted CpCuPPh₃
The ethyl‑substituted complex displays a melting point of ~80 °C (lit.) . In contrast, the methyl‑substituted analogue, (methylcyclopentadienyl)(triphenylphosphine)copper(I), reportedly decomposes above 122 °C without a defined melting transition . This represents a >42 °C lowering of the accessible liquid‑phase temperature window, a property critical for liquid‑injection deposition and low‑temperature melt‑phase catalysis.
| Evidence Dimension | Melting / decomposition onset temperature |
|---|---|
| Target Compound Data | mp ~80 °C (lit.) |
| Comparator Or Baseline | (Methylcyclopentadienyl)(triphenylphosphine)copper(I): >122 °C (dec.) |
| Quantified Difference | ΔT > 42 °C (ethyl analog melts before methyl analog decomposes) |
| Conditions | Literature-reported melting point and decomposition data; direct head-to-head study not available. |
Why This Matters
A lower melting point simplifies gravimetric dispensing, enables liquid‑phase precursor delivery, and reduces thermal stress on co‑formulated components during processing.
